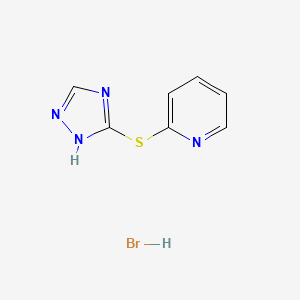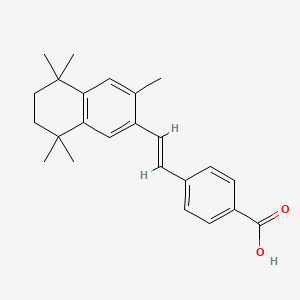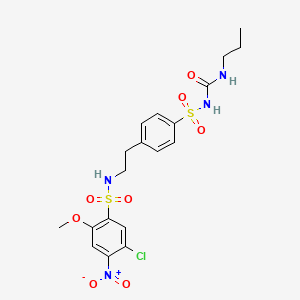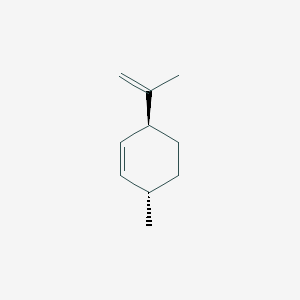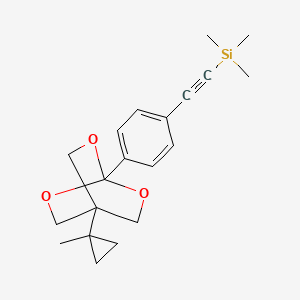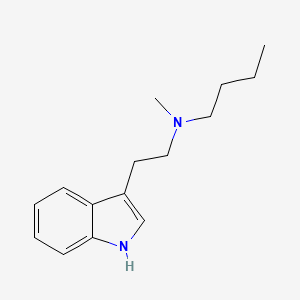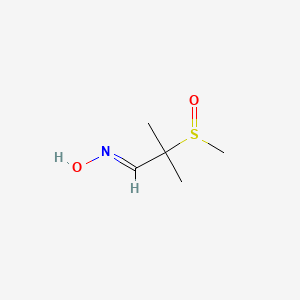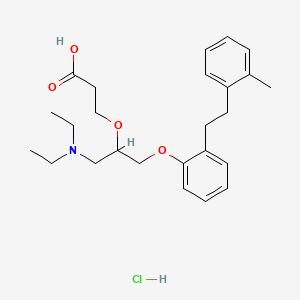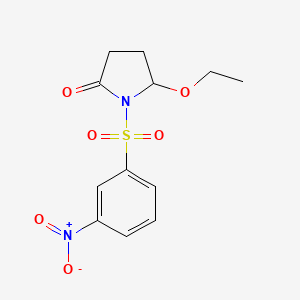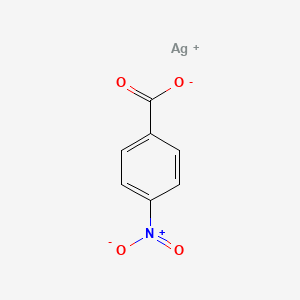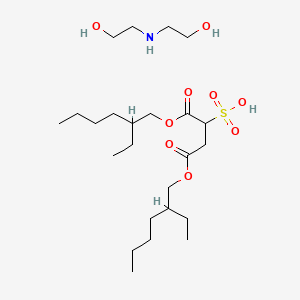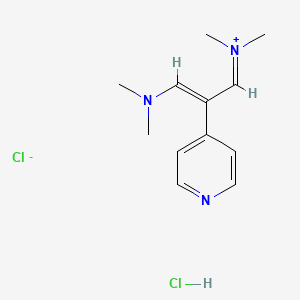
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride typically involves the reaction of 4-(Dimethylamino)pyridine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including acylation and esterification.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations by stabilizing transition states and lowering activation energies. Its molecular targets include enzymes and other biomolecules, where it can modulate their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another compound with comparable reactivity and applications.
Uniqueness
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst in various organic transformations sets it apart from other similar compounds.
特性
CAS番号 |
78448-41-6 |
|---|---|
分子式 |
C12H19Cl2N3 |
分子量 |
276.20 g/mol |
IUPAC名 |
[(E)-3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N3.2ClH/c1-14(2)9-12(10-15(3)4)11-5-7-13-8-6-11;;/h5-10H,1-4H3;2*1H/q+1;;/p-1 |
InChIキー |
CHCQMZSLUCAICN-UHFFFAOYSA-M |
異性体SMILES |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=NC=C1.Cl.[Cl-] |
正規SMILES |
CN(C)C=C(C=[N+](C)C)C1=CC=NC=C1.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
